

A Technical Guide to the Thermodynamic Properties of Tris(trimethylsilyl)amine

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Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: **Tris(trimethylsilyl)amine**, N(Si(CH₃)₃)₃, is a sterically hindered, non-nucleophilic base and a key intermediate in synthetic chemistry, particularly in the context of chemical nitrogen fixation. A thorough understanding of its thermodynamic properties is essential for optimizing reaction conditions, ensuring process safety, and developing computational models. This guide provides a consolidated overview of the core thermodynamic and physical properties of **Tris(trimethylsilyl)amine**, details the experimental methodologies used for their determination, and visualizes its key chemical transformations.

Core Physical and Thermodynamic Properties

The thermodynamic data for **Tris(trimethylsilyl)amine** is sparse in the literature. Many fundamental properties, such as the standard enthalpy of formation and heat capacity, have not been experimentally determined, a common challenge with organosilicon compounds due to experimental difficulties like incomplete combustion during calorimetry.[1] The available data, primarily from calorimetric and spectroscopic measurements, are summarized below.

Table 1: Physical and Thermodynamic Data for Tris(trimethylsilyl)amine



Property	Symbol	Value	Units	Source / Method
Molecular Weight	Molar Mass	233.57	g/mol	-
Melting Point	Tm	67 - 69	°C	Lit.
Boiling Point	Tn	72	°C	@ 10 mmHg
Enthalpy of Fusion	ΔHfus	1.77	kJ/mol	at 337.2 K, DSC[2][3][4]
Ionization Energy	IE	8.60	eV	Photoelectron Spectroscopy[3] [4]
log10(Water Solubility)	logS	3.69	-	Calculated (Crippen Method)[4]
Octanol/Water Partition Coeff.	logP	3.793	-	Calculated (Crippen Method)[4]

Experimental Protocols

The determination of thermodynamic properties requires precise experimental techniques. The key methodologies cited for **Tris(trimethylsilyl)amine** are detailed below.

The enthalpy of fusion (ΔHfus) for **Tris(trimethylsilyl)amine** was determined using Differential Scanning Calorimetry (DSC).[2] This thermoanalytical technique measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[5]

Methodology:

• Sample Preparation: A small, precisely weighed amount of solid **Tris(trimethylsilyl)amine** (typically a few milligrams) is hermetically sealed in a sample pan or crucible, commonly made of aluminum.[6] An identical empty pan is used as a reference.

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- Instrumentation: The sample and reference pans are placed in the DSC cell. The instrument is programmed to heat both pans at a constant, linear rate (e.g., 5-10 K/min).[7]
- Measurement: The instrument measures the differential heat flow between the sample and the reference required to maintain both at the same temperature.
- Data Analysis: As the sample reaches its melting point, it undergoes an endothermic phase transition, absorbing heat. This results in a measurable peak on the DSC thermogram.[6]
 The enthalpy of fusion is calculated by integrating the area of this melting peak.[7][8] The temperature at the peak's onset is taken as the melting temperature.[7] The instrument is calibrated using certified standards with known melting points and enthalpies of fusion, such as indium.[9]

The ionization energy—the energy required to remove an electron from a molecule in the gas phase—was determined using Photoelectron Spectroscopy (PES).[3] This technique is based on the photoelectric effect.[10]

Methodology:

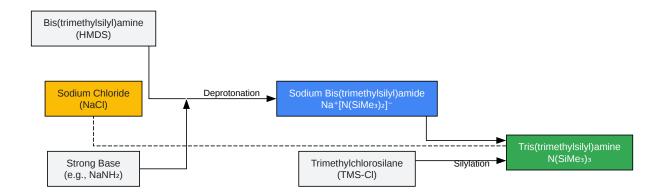
- Sample Introduction: A gaseous sample of Tris(trimethylsilyl)amine is introduced into a high-vacuum chamber.
- Ionization: The sample is irradiated with a beam of high-energy monochromatic photons,
 typically from an ultraviolet (UV) source for valence electron studies (UPS).[11]
- Electron Ejection: When a photon strikes a molecule, it can cause an electron to be ejected if the photon's energy is greater than the electron's binding energy.
- Kinetic Energy Analysis: The kinetic energy of the ejected photoelectrons is measured by an electron energy analyzer.[12]
- Calculation: The binding energy (BE) of the electron, which corresponds to the ionization energy (IE), is calculated using the following relationship derived from the law of conservation of energy:[13] BE = hv KE where hv is the energy of the incident photon and KE is the measured kinetic energy of the photoelectron. The resulting data is plotted as a spectrum of photoelectron counts versus binding energy.



Chemical Pathways and Logical Workflows

Tris(trimethylsilyl)amine is a versatile reagent in organic and inorganic synthesis. Its primary synthesis route and key applications are visualized below.

The most common laboratory synthesis involves the reaction of the sodium salt of hexamethyldisilazane with trimethylchlorosilane.[14] This avoids the issue that direct reaction of ammonia with trimethylchlorosilane stops at the bis-silylated stage.[14]

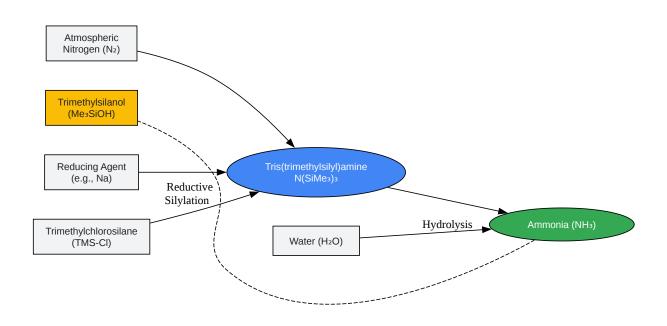


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Workflow for the synthesis of **Tris(trimethylsilyl)amine**.

Tris(trimethylsilyl)amine is a key intermediate in the reductive silylation pathway for chemical nitrogen fixation, a process that converts atmospheric nitrogen (N₂) into ammonia (NH₃) under ambient conditions.[14]

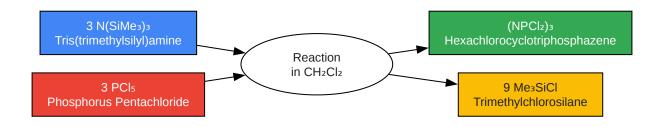




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Role of **Tris(trimethylsilyl)amine** in nitrogen fixation.

Tris(trimethylsilyl)amine serves as a convenient nitrogen source for the synthesis of inorganic heterocycles. Its reaction with phosphorus pentachloride (PCI₅) predominantly forms the cyclic trimer (NPCI₂)₃, a precursor to polyphosphazenes.[14]



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Synthesis of (NPCl₂)₃ using Tris(trimethylsilyl)amine.

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